N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide
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Overview
Description
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide is an organic compound belonging to the class of N,N-disubstituted benzamides This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide typically involves the reaction of N-methylbenzoyl chloride with methanol in the presence of a base to form N-methoxy-N-methylbenzamide. This intermediate is then reacted with 5-methylpyrrolidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used as a stabilizer or additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: This compound is structurally similar but lacks the pyrrolidine ring.
N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Another similar compound with a trifluoromethoxy group instead of the pyrrolidine ring.
Uniqueness
N-Methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide is unique due to the presence of the 5-methylpyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-(5-methylpyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-13(9-15-10)11-4-6-12(7-5-11)14(17)16(2)18-3/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
ORBNMCXVDABCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)C(=O)N(C)OC |
Origin of Product |
United States |
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